2,5-Ditert-butylbenzoic acid

Description

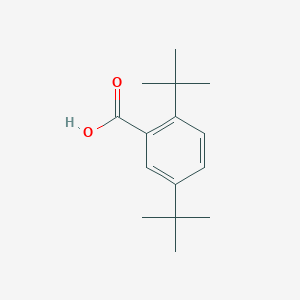

Structure

2D Structure

3D Structure

Properties

CAS No. |

14034-95-8 |

|---|---|

Molecular Formula |

C15H22O2 |

Molecular Weight |

234.33 g/mol |

IUPAC Name |

2,5-ditert-butylbenzoic acid |

InChI |

InChI=1S/C15H22O2/c1-14(2,3)10-7-8-12(15(4,5)6)11(9-10)13(16)17/h7-9H,1-6H3,(H,16,17) |

InChI Key |

OHJGKKIIENYZIU-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)C(=O)O |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Ditert Butylbenzoic Acid

Organometallic Approaches for Targeted Synthesis

A key strategy for the synthesis of 2,5-Ditert-butylbenzoic acid relies on the use of organometallic intermediates, which allows for the precise and regioselective introduction of the carboxyl group onto the aromatic ring. This method typically begins with the functionalization of 1,4-di-tert-butylbenzene (B89470).

The initial and crucial step in this synthetic sequence is the activation of the 1,4-di-tert-butylbenzene precursor through halogenation, specifically bromination. The reaction of 1,4-di-tert-butylbenzene with bromine in the presence of iron as a catalyst in a solvent like carbon tetrachloride yields 2,5-di-tert-butylbromobenzene. researchgate.net This reaction is a form of electrophilic aromatic substitution, where the bulky tert-butyl groups direct the incoming bromo substituent to the ortho position.

It is important to note that the halogenation of 1,4-di-tert-butylbenzene can lead to a mixture of products, including other brominated and debrominated species. researchgate.net For instance, the chlorination of p-di-t-butylbenzene can produce a significant amount of 2-chloro-1,4-di-t-butylbenzene. researchgate.net The reaction conditions, therefore, need to be carefully controlled to maximize the yield of the desired 2,5-disubstituted product.

| Precursor | Reagent | Catalyst | Product |

| 1,4-Di-tert-butylbenzene | Bromine | Iron | 2,5-Di-tert-butylbromobenzene |

Table 1: Halogenation of 1,4-Di-tert-butylbenzene

Following the successful halogenation of the precursor, the next step involves the generation of a highly reactive aryllithium intermediate. This is achieved through a metal-halogen exchange reaction. Specifically, 2,5-di-tert-butylbromobenzene is treated with an alkyllithium reagent, such as n-butyllithium, at low temperatures. researchgate.net

The solvent plays a critical role in the efficiency of this lithium-bromine exchange. While the reaction can be slow in pure diethyl ether, the addition of a small amount of a more polar solvent like tetrahydrofuran (B95107) (THF) can lead to a virtually quantitative conversion to the corresponding aryllithium species, (2,5-di-tert-butylphenyl)lithium. researchgate.netcolab.ws This is because THF can effectively solvate the lithium cation, thereby increasing the reactivity of the organolithium reagent. researchgate.net

| Halogenated Precursor | Reagent | Intermediate |

| 2,5-Di-tert-butylbromobenzene | n-Butyllithium | (2,5-Di-tert-butylphenyl)lithium |

Table 2: Generation of Aryllithium Intermediate

The final step in the synthesis is the carboxylation of the aryllithium intermediate. This is accomplished by reacting the freshly prepared (2,5-di-tert-butylphenyl)lithium with a simple and readily available C1 source: carbon dioxide. The highly nucleophilic carbon of the aryllithium attacks the electrophilic carbon of CO2.

This reaction is typically carried out by pouring the solution of the aryllithium reagent over solid carbon dioxide (dry ice) or by bubbling gaseous CO2 through the solution. Subsequent acidic workup of the resulting lithium carboxylate salt protonates the carboxylate group to yield the final product, this compound. researchgate.net

| Aryllithium Intermediate | Reagent | Final Product |

| (2,5-Di-tert-butylphenyl)lithium | Carbon Dioxide (CO2) | This compound |

Table 3: Carboxylation Reaction

Several factors must be carefully managed throughout this synthetic sequence to optimize the yield and ensure the purity of the final this compound.

Purity of Starting Materials: The purity of the initial 1,4-di-tert-butylbenzene is important, as impurities can lead to side reactions and complicate the purification of the final product.

Control of Halogenation: The conditions for the initial bromination must be carefully controlled to favor the formation of the desired 2,5-dibromo isomer and minimize the formation of other isomers and byproducts. researchgate.net

Anhydrous Conditions: The generation of the aryllithium intermediate is highly sensitive to moisture and protic solvents. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the organolithium reagent.

Temperature Control: The lithium-halogen exchange and carboxylation reactions are typically carried out at low temperatures (e.g., -78 °C) to minimize side reactions, such as the formation of benzyne (B1209423) intermediates. colab.ws

Purification: The final product, this compound, is typically purified by recrystallization from a suitable solvent to remove any unreacted starting materials or byproducts.

Chemical Reactivity and Transformation of 2,5 Ditert Butylbenzoic Acid

Chemical Transformations of the Carboxyl Group

The carboxyl group (-COOH) of 2,5-Ditert-butylbenzoic acid is the primary site for several key chemical transformations, although its reactivity is moderated by the adjacent ortho-tert-butyl group.

Esterification Reactions: Synthesis and Hydrolysis of Alkyl 2,5-Ditert-butylbenzoates

The synthesis of esters from this compound is a notable transformation. Due to the significant steric hindrance provided by the ortho-tert-butyl group, which impedes the direct approach of an alcohol to the carboxyl carbon, standard Fischer esterification conditions are often inefficient.

One documented method involves a multi-step synthesis pathway. For instance, 2,5-di-tert-butylbenzoic acid can be synthesized by first brominating 1,4-di-t-butylbenzene to form 2,5-di-t-butylbromobenzene. This intermediate is then reacted with n-butyllithium, followed by carbonation (treatment with carbon dioxide) to yield the final acid. cdnsciencepub.com The subsequent esterification of this sterically hindered acid can be challenging. A specific example is the formation of a methyl ester by dissolving the acid in fuming sulfuric acid and then pouring the solution into absolute methanol (B129727). cdnsciencepub.com This method circumvents the steric issue by forming a highly reactive acylium ion intermediate.

More generally, the esterification of sterically demanding carboxylic acids can be achieved using milder methods that avoid harsh acidic conditions. The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a suitable method for converting such substrates into esters. evitachem.com This reaction proceeds through a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol.

Hydrolysis of the resulting alkyl 2,5-Ditert-butylbenzoates back to the parent carboxylic acid and alcohol can be accomplished under acidic or basic conditions, which is a typical reaction for esters. evitachem.com

Investigation of Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution on the this compound ring is governed by the directing effects of the existing substituents. The carboxyl group is a deactivating, meta-directing group, while the alkyl (tert-butyl) groups are activating, ortho- and para-directing groups.

Given the positions of the substituents, the potential sites for electrophilic attack are C3, C4, and C6.

The Carboxyl Group (-COOH): Directs incoming electrophiles to the C3 and C5 positions. However, C5 is already occupied by a tert-butyl group.

The C2-tert-butyl Group: Directs incoming electrophiles to the C4 and C6 positions (ortho and para).

The C5-tert-butyl Group: Directs incoming electrophiles to the C3 and C6 positions (ortho and para, relative to itself).

Considering these combined effects, the C3, C4, and C6 positions are all electronically activated or accessible. However, steric hindrance plays a decisive role. The C3 and C6 positions are heavily shielded by the adjacent bulky tert-butyl groups. Therefore, electrophilic attack is most likely to occur at the C4 position, which is para to the C2-tert-butyl group and meta to the carboxyl group, representing the most sterically accessible and electronically favorable site.

Steric Hindrance Effects on Reactivity

The defining characteristic of this compound's chemistry is the steric hindrance imposed by its two tert-butyl groups, particularly the one at the C2 (ortho) position. smolecule.comcdnsciencepub.com

Influence on Reaction Pathways and Selectivity

Steric hindrance significantly influences the molecule's reactivity. As discussed, it directs electrophilic substitution towards the least hindered position (C4). In reactions involving the carboxyl group, such as esterification, the bulky ortho-substituent shields the reaction center, necessitating more vigorous reaction conditions or alternative synthetic pathways compared to less hindered benzoic acids. cdnsciencepub.comevitachem.com This steric shielding enhances the stability of the compound and its derivatives by preventing unwanted side reactions.

Comparative Analysis of Acid Dissociation Behavior

The acidity of a substituted benzoic acid is a function of both electronic and steric effects. A comparative analysis of the dissociation constants (pKa) of benzoic acid and its di-tert-butylated isomers in 50% methanol-water provides clear evidence of these competing influences.

| Compound | pKa (in 50% Methanol-Water) |

| Benzoic Acid | 5.30 |

| This compound | 5.08 |

| 3,5-Ditert-butylbenzoic acid | 5.86 |

| 2,4,6-Tri-t-butylbenzoic acid | 6.20 |

Data sourced from a study on the dissociation of di- and tri-t-butylbenzoic acids. cdnsciencepub.com

The data reveals several key points:

3,5-Ditert-butylbenzoic acid (pKa = 5.86) is a weaker acid than benzoic acid (pKa = 5.30). In this isomer, the electron-donating inductive effect of the two meta-tert-butyl groups increases the electron density on the carboxylate anion, destabilizing it and making the acid weaker. cdnsciencepub.com

This compound (pKa = 5.08) is a stronger acid than both benzoic acid and its 3,5-isomer. cdnsciencepub.com This seemingly counterintuitive result is due to a dominant steric effect. The ortho-tert-butyl group forces the carboxyl group out of the plane of the benzene (B151609) ring. This twisting inhibits resonance between the phenyl ring and the carboxyl group, which is a stabilizing factor for the undissociated acid. However, this steric hindrance has a greater destabilizing effect on the undissociated acid than on the carboxylate anion. This leads to a relative stabilization of the anion upon deprotonation, resulting in a stronger acid compared to benzoic acid. cdnsciencepub.com The acid-strengthening effect from this steric hindrance outweighs the acid-weakening electronic effect of the tert-butyl groups. cdnsciencepub.com

The trend continues with 2,4,6-Tri-t-butylbenzoic acid (pKa = 6.20) , which is a much weaker acid. In this case, the presence of two ortho-tert-butyl groups creates immense steric hindrance that severely destabilizes the planar carboxylate anion, making the loss of the proton far less favorable. cdnsciencepub.com

Structural Characterization and Spectroscopic Elucidation of 2,5 Ditert Butylbenzoic Acid

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical compound. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like 2,5-Ditert-butylbenzoic acid, the absorption of UV light is primarily due to π → π* electronic transitions within the benzene (B151609) ring and n → π* transitions associated with the carbonyl group of the carboxylic acid.

The benzene ring itself typically exhibits two main absorption bands: the E-band (around 180-200 nm) and the B-band (around 255 nm). Substitution on the benzene ring can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). The carboxylic acid group and the two alkyl (tert-butyl) groups attached to the benzene ring in this compound are expected to influence these absorptions. The spectrum of benzoic acid in an acidic aqueous solution typically shows a band around 230 nm and another around 270 nm. For this compound, similar absorption maxima would be anticipated, potentially with slight shifts due to the electronic effects and steric hindrance of the bulky tert-butyl groups.

Table 1: Expected UV-Vis Absorption Data for this compound

| Expected Transition | Approximate Wavelength (λmax) | Chromophore |

|---|---|---|

| π → π* | ~230-240 nm | Benzene Ring |

| π → π* (B-band) | ~270-280 nm | Benzene Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms, specifically hydrogen (¹H NMR) and carbon (¹³C NMR).

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for each chemically non-equivalent proton. The acidic proton of the carboxylic acid group would appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm). The protons of the two tert-butyl groups would likely appear as two separate sharp singlets, as they are in different chemical environments relative to the carboxylic acid group. Each singlet would integrate to 9 protons. The aromatic protons on the benzene ring would appear as a set of multiplets in the aromatic region (typically 7-8 ppm). Given the 1,2,4-substitution pattern, three distinct aromatic proton signals would be expected.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be found far downfield (typically >170 ppm). The quaternary carbons of the tert-butyl groups and the substituted carbons of the aromatic ring would also be identifiable. The methyl carbons of the tert-butyl groups would appear at the most upfield region of the spectrum. Due to the substitution pattern, six different signals would be expected for the aromatic carbons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | >10 | Broad Singlet | 1H |

| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplets | 3H total |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-COOH) | 170 - 180 |

| Aromatic (Ar-C) | 120 - 150 |

| Quaternary tert-Butyl (-C(CH₃)₃) | 30 - 40 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (molecular formula C₁₅H₂₂O₂), the molecular weight is approximately 234.33 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak [M]⁺• would be expected at m/z = 234. A common fragmentation pathway for benzoic acids involves the loss of the hydroxyl group (-OH, mass = 17) to form an acylium ion. Another significant fragmentation for this molecule would be the loss of a methyl group (-CH₃, mass = 15) from one of the tert-butyl groups to form a stable tertiary carbocation, resulting in a peak at m/z = 219 (M-15). This would likely be a prominent peak in the spectrum. Further fragmentation could involve the loss of the entire tert-butyl group (-C₄H₉, mass = 57) or the loss of carbon monoxide (CO) from fragment ions.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Origin |

|---|---|---|

| 234 | [C₁₅H₂₂O₂]⁺• | Molecular Ion (M⁺•) |

| 219 | [M - CH₃]⁺ | Loss of a methyl group |

| 177 | [M - C₄H₉]⁺ | Loss of a tert-butyl group |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. A strong, sharp absorption band around 1700-1680 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration. C-H stretching vibrations from the aromatic ring and the tert-butyl groups would appear around 3100-3000 cm⁻¹ and 2960-2870 cm⁻¹, respectively. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of absorptions corresponding to various bending and stretching vibrations, which are unique to the molecule.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum. Aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong signals in Raman spectra. The symmetric C-H stretching of the alkyl groups would also be expected to produce a strong Raman signal.

Table 5: Predicted Principal IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500 - 3300 | O-H stretch (broad) | Carboxylic Acid |

| 2960 - 2870 | C-H stretch | tert-Butyl |

| 1700 - 1680 | C=O stretch (strong) | Carboxylic Acid |

| ~1600 | C=C stretch | Aromatic Ring |

X-ray Diffraction Analysis for Solid-State Conformation

For this compound, a single-crystal X-ray diffraction analysis would provide definitive information on its solid-state structure. It would likely reveal that the carboxylic acid groups form hydrogen-bonded dimers, a common structural motif for carboxylic acids in the solid state. The analysis would also detail the orientation of the two bulky tert-butyl groups relative to the plane of the benzene ring and the carboxylic acid group. This information is crucial for understanding intermolecular interactions and packing in the crystal lattice. However, specific crystallographic data for this compound are not available in the searched literature.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a process where a sample of a compound is analyzed to determine its elemental composition. For organic compounds, this typically involves combustion analysis to determine the mass percentages of carbon, hydrogen, and sometimes other elements like nitrogen or sulfur.

The molecular formula of this compound is C₁₅H₂₂O₂. The theoretical elemental composition can be calculated based on the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), and oxygen (16.00 g/mol ). Experimental results from an elemental analyzer should closely match these theoretical values to confirm the purity and stoichiometry of a synthesized sample.

Table 6: Theoretical Elemental Composition of this compound (C₁₅H₂₂O₂)

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 15 | 180.15 | 76.88% |

| Hydrogen (H) | 1.008 | 22 | 22.176 | 9.46% |

| Oxygen (O) | 16.00 | 2 | 32.00 | 13.66% |

| Total | | | 234.326 | 100.00% |

Derivatives and Analogues of 2,5 Ditert Butylbenzoic Acid in Research

Synthesis and Characterization of Esters of 2,5-Ditert-butylbenzoic Acid

The esterification of this compound is a primary method for its derivatization, often requiring specific conditions to overcome the steric hindrance posed by the ortho-tert-butyl group. Standard esterification methods, such as the Fischer-Speier esterification, involve reacting the carboxylic acid with an alcohol (like methanol (B129727) or ethanol) in the presence of a strong acid catalyst.

Research into the synthesis of related, sterically hindered esters, such as methyl p-(t-butyl)-benzoate, utilizes refluxing the parent acid with methanol and a catalyst like concentrated sulfuric acid in a solvent such as dichloroethane. This provides a general framework that can be adapted for this compound. The resulting esters are characterized using a suite of analytical techniques to confirm their structure and purity.

Table 1: Synthesis and Properties of this compound Esters

| Ester Derivative | Synthesis Method | Reactants | Catalyst | Characterization Highlights |

|---|---|---|---|---|

| Methyl 2,5-ditert-butylbenzoate | Fischer-Speier Esterification | This compound, Methanol | H₂SO₄ (conc.) | Expected signals in ¹H NMR for methyl protons (~3.9 ppm), tert-butyl protons (~1.3 ppm), and aromatic protons. IR spectroscopy would show a characteristic C=O stretch for the ester (~1720 cm⁻¹). |

| Ethyl 2,5-ditert-butylbenzoate | Fischer-Speier Esterification | this compound, Ethanol | H₂SO₄ (conc.) | ¹H NMR would show a quartet for the -OCH₂- group and a triplet for the -CH₃ group of the ethyl moiety, in addition to aromatic and tert-butyl signals. |

This table is based on established general synthetic methodologies for sterically hindered benzoic acids and expected spectroscopic data.

Exploration of Other Functionalized Derivatives

Beyond simple esters, research has explored a variety of other derivatives of this compound, created by modifying the carboxylic acid group or by functionalizing the aromatic ring.

A key intermediate for many derivatives is the acyl chloride . For instance, 3,5-di-tert-butyl-4-hydroxybenzoyl chloride is prepared by treating the corresponding carboxylic acid with thionyl chloride. prepchem.com A similar process can be applied to this compound to form 2,5-ditert-butylbenzoyl chloride , a highly reactive intermediate for synthesizing amides and other derivatives.

Amide derivatives are another significant class. The synthesis of compounds like 3,5-ditert-butyl-N-(3-nitrophenyl)benzamide is achieved by reacting 3,5-di-tert-butylbenzoic acid with 3-nitroaniline (B104315) using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). This methodology is applicable for creating a wide range of N-substituted amides of this compound. smolecule.com

Furthermore, halogenated derivatives have been synthesized. The preparation of 2-chloro-, 2-bromo-, and 2-iodo-3,5-di-tert-butylbenzoic acid has been described, starting from halogenated precursors. researchgate.net Decarboxylative halogenation presents another route, where the carboxylic acid group is replaced by a halogen, offering access to compounds like 1-iodo-3,5-di-tert-butylbenzene from 3,5-di-tert-butylbenzoic acid. nih.gov These halogenated derivatives serve as versatile building blocks for further synthetic transformations.

Other research has shown the use of related di-tert-butyl structures in creating more complex molecules, such as fluorescent whitening agents and ligands for metal complexes. rscf.rugoogle.com For example, 1-(bromomethyl)-3,5-di-tert-butylbenzene (B1335266) is a key reactant in the synthesis of complex ligands for asymmetric catalysis. orgsyn.org

Table 2: Selected Functionalized Derivatives of Di-tert-butylbenzoic Acids

| Derivative Class | Example Compound | Synthetic Precursor(s) | Key Reagents |

|---|---|---|---|

| Acyl Halides | 3,5-Di-tert-butyl-4-hydroxybenzoyl chloride | 3,5-Di-tert-butyl-4-hydroxybenzoic acid | Thionyl chloride (SOCl₂) prepchem.com |

| Amides | 3,5-Di-tert-butyl-N-(3-nitrophenyl)benzamide | 3,5-Di-tert-butylbenzoic acid, 3-Nitroaniline | DCC, DMAP |

| Halogenated Acids | 2-Chloro-3,5-di-tert-butylbenzoic acid | Halogenated m-di-tert-butylbenzene derivatives | Not specified researchgate.net |

| Halogenated Arenes | 1-Iodo-3,5-di-tert-butylbenzene | 3,5-Di-tert-butylbenzoic acid | N-Iodosuccinimide, Photocatalyst nih.gov |

Structure-Reactivity Relationships within this compound Derivatives

The positioning of the two tert-butyl groups on the benzoic acid ring profoundly influences the molecule's reactivity, a concept central to structure-reactivity studies. The steric hindrance and electronic effects of these bulky alkyl groups are key determinants of chemical behavior.

A significant area of study is the acidity (pKa) of different tert-butylbenzoic acid isomers. The bulky tert-butyl group at the ortho position (C2) in 2-tert-butylbenzoic acid causes the carboxyl group to twist out of the plane of the benzene (B151609) ring. rsc.org This "steric inhibition of resonance" disrupts the stabilizing conjugation between the carboxyl group and the aromatic ring. However, this steric strain can also lead to an unexpected increase in acidity compared to its meta and para isomers. rsc.orgrsc.org For example, 2-tert-butylbenzoic acid has a pKa of 3.54, making it a stronger acid than the 3-isomer (pKa 4.20) and the 4-isomer (pKa 4.38). This enhanced acidity is attributed to a stabilizing interaction in the resulting carboxylate anion. rsc.org

The steric bulk also affects reaction rates. In the Schmidt reaction of various substituted benzoic acids, electron-donating groups were found to increase the reaction rate. researchgate.net However, extreme steric hindrance, as seen in derivatives of 2,6-di-tert-butylbenzoic acid, can significantly impede reactions like esterification. smolecule.com Conversely, steric crowding can sometimes lead to "steric assistance," where the strain in the reactant is relieved in the transition state, accelerating the reaction. This has been observed in the reactions of 2-halogeno-3,5-di-tert-butylbenzoic acids. researchgate.net

Table 3: Comparison of Acidity (pKa) for tert-Butylbenzoic Acid Isomers

| Compound | pKa Value | Key Structural Feature | Primary Effect on Acidity |

|---|---|---|---|

| 2-tert-Butylbenzoic acid | 3.54 | Ortho-tert-butyl group | Steric hindrance twists COOH group, leading to increased acidity through anion stabilization. rsc.org |

| 3-tert-Butylbenzoic acid | 4.20 | Meta-tert-butyl group | Weak electron-donating inductive effect. |

| 4-tert-Butylbenzoic acid | 4.38 | Para-tert-butyl group | Electron-donating inductive and hyperconjugation effects decrease acidity relative to benzoic acid. |

| Benzoic Acid (Reference) | 4.20 | - | Baseline for comparison. |

These studies underscore the delicate interplay between electronic effects and steric factors in determining the chemical properties of this compound and its analogues.

Potential Research Avenues and Future Directions for 2,5 Ditert Butylbenzoic Acid

Exploration of Specific Applications in Coordination Chemistry

The use of sterically hindered ligands is a cornerstone of coordination chemistry, as bulky substituents can enforce unusual coordination numbers and geometries, stabilize reactive metal centers, and prevent the formation of undesired polymeric structures. The anion of 2,5-di-tert-butylbenzoic acid, with its ortho-tert-butyl group adjacent to the carboxylate coordinating group and a second tert-butyl group in the meta position, is an intriguing candidate for a ligand.

Currently, there is a notable gap in the scientific literature regarding the synthesis and characterization of metal complexes featuring the 2,5-di-tert-butylbenzoate ligand. This presents a significant opportunity for exploration. Future research could focus on reacting this ligand with a variety of transition metals, lanthanides, and main group elements. The key research questions would include:

How does the steric clash between the ortho-tert-butyl group and the metal center influence the coordination mode of the carboxylate (e.g., monodentate, bidentate chelating, or bridging)?

Can this ligand stabilize low-coordinate metal complexes?

What are the structural, spectroscopic, and magnetic properties of the resulting complexes?

Systematic studies in this area could lead to the discovery of novel complexes with unique reactivity or physical properties, driven by the specific steric profile of the 2,5-di-tert-butylbenzoate ligand.

Investigation in Catalysis

The performance of homogeneous catalysts is often dictated by the ligand environment around the active metal center. Steric and electronic properties of ligands can be fine-tuned to enhance catalytic activity, selectivity (chemo-, regio-, and enantioselectivity), and catalyst lifetime.

The application of 2,5-di-tert-butylbenzoic acid or its derivatives as ligands in catalysis is an unexplored field. The ortho-tert-butyl group could create a well-defined steric pocket around a metal center, potentially influencing substrate binding and transition state energies in a predictable manner. Future investigations could explore its use in catalytically significant reactions, such as:

Cross-coupling reactions: Where bulky ligands are known to promote reductive elimination.

Polymerization catalysis: Where ligand sterics control the rate of monomer insertion and the properties of the resulting polymer.

Oxidation catalysis: Where the ligand could protect the metal center from bimolecular deactivation pathways.

Research in this domain would involve synthesizing catalytically active complexes bearing the 2,5-di-tert-butylbenzoate ligand and evaluating their performance against existing catalyst systems. The goal would be to determine if the unique steric and electronic features of this ligand can provide advantages in specific catalytic transformations.

Advanced Materials Research Potential

Organic molecules with defined shapes and functionalities are critical building blocks for advanced materials, including polymers and metal-organic frameworks (MOFs). Carboxylic acids are among the most common organic linkers used to construct MOFs—crystalline, porous materials with applications in gas storage, separations, and catalysis.

To date, 2,5-di-tert-butylbenzoic acid has not been utilized as a linker in MOF synthesis or as a functional additive in polymer science. This oversight represents a promising area for future materials research.

In Metal-Organic Frameworks: The asymmetric nature and steric bulk of the ligand could frustrate common packing arrangements, potentially leading to the formation of MOFs with novel topologies and pore structures. The bulky tert-butyl groups could also enhance the chemical stability and hydrophobicity of the resulting framework.

In Polymers: As a monomer or an additive, 2,5-di-tert-butylbenzoic acid could be incorporated into polymers like polyesters or polyamides. The bulky, non-polar tert-butyl groups could impact properties such as solubility, thermal stability, and gas permeability by disrupting chain packing and increasing the fractional free volume.

Future work should target the synthesis of new materials incorporating this molecule and thoroughly characterize their structural and functional properties.

Further Elucidation of Steric and Electronic Influences through Computational Studies

The potential of 2,5-di-tert-butylbenzoic acid in the aforementioned areas is predicated on its unique steric and electronic characteristics. Foundational experimental work has compared its acidity to its isomers, revealing the significant impact of substituent placement. cdnsciencepub.com The dissociation constant (pKa) is a key indicator of the electronic nature of the carboxyl group, which is modulated by both electronic effects (induction, resonance) and steric effects (hindrance to solvation or resonance).

A study comparing di- and tri-t-butylbenzoic acids highlighted these competing influences. cdnsciencepub.com The pKa of 2,5-di-t-butylbenzoic acid is higher than that of benzoic acid, but lower than that of the 3,5-isomer. cdnsciencepub.com This can be attributed to a combination of factors: the electron-donating nature of the tert-butyl groups decreases acidity (raises pKa), while the ortho-tert-butyl group can force the carboxylic acid group out of the plane of the benzene (B151609) ring. This twisting, an example of steric inhibition of resonance, reduces the resonance stabilization of the carboxylate anion, which would also decrease acidity. However, the acid-strengthening effect observed when moving a group from a meta to an ortho position is still evident, though modulated by the bulky group. cdnsciencepub.com

| Compound | pKa (in 50% ethanol) | λmax (nm) |

| Benzoic Acid | 5.75 | 230 |

| 2,5-Di-t-butylbenzoic Acid | 6.40 | 235 |

| 3,5-Di-t-butylbenzoic Acid | 6.74 | 238 |

| 2,4,6-Tri-t-butylbenzoic Acid | 7.20 | - |

Data sourced from Betts and Barclay's study on di- and tri-t-butylbenzoic acids. cdnsciencepub.com

While this early work provides valuable experimental data, modern computational studies could offer a much deeper understanding. Future research should employ density functional theory (DFT) and other computational methods to:

Calculate the rotational barrier of the C-COOH bond to quantify the degree of steric hindrance.

Model the electrostatic potential surface to visualize the electronic distribution.

Simulate the coordination of its anion to various metal centers to predict preferred binding modes.

Calculate the interaction energies with different substrates in hypothetical catalytic pockets.

Such computational work would provide a theoretical framework to guide synthetic efforts in coordination chemistry, catalysis, and materials science, allowing for a more rational design of future experiments and accelerating the exploration of this promising but underutilized chemical compound.

Q & A

Q. Can this compound serve as a model compound for studying steric effects in aromatic systems?

- Methodological Answer : Yes. Use kinetic isotope effect (KIE) studies or Hammett plots to quantify steric vs. electronic contributions in reactions like electrophilic substitution. Compare with less hindered analogs (e.g., 2-methylbenzoic acid) to isolate steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.